5-[(3,4-dimethoxyphenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
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Overview
Description
5-[(3,4-Dimethoxyphenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a heterocyclic compound that belongs to the class of dihydropyrimidinones This compound is characterized by the presence of a sulfonyl group attached to a dimethoxyphenyl ring and a thioxo group attached to a dihydropyrimidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3,4-dimethoxyphenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with thiourea in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate sulfonylthiourea, which then cyclizes to form the desired dihydropyrimidinone compound. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-[(3,4-Dimethoxyphenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form a sulfone derivative.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
5-[(3,4-Dimethoxyphenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential anticancer properties, particularly in targeting cancer stem cells.
Materials Science: The compound’s unique structural properties make it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Research: It has been investigated for its potential as an enzyme inhibitor, particularly in the context of metabolic pathways.
Mechanism of Action
The mechanism of action of 5-[(3,4-dimethoxyphenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound is believed to inhibit the activity of certain enzymes involved in cell proliferation and survival. This inhibition leads to the arrest of cancer cell growth and induction of apoptosis. The exact molecular pathways involved may include the inhibition of kinases or other signaling proteins that regulate cell cycle progression .
Comparison with Similar Compounds
Similar Compounds
- N2-[(3,4-Dimethoxyphenyl)sulfonyl]-N2-(2,5-dimethylbenzyl)-N-(3-fluorophenyl)isoleucinamide
- (2S,4R)-1-[5-Chloro-1-[(2,4-dimethoxyphenyl)sulfonyl]-3-(2-methoxy-phenyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]-4-hydroxy-N,N-dimethyl-2-pyrrolidine carboxamide
Uniqueness
5-[(3,4-Dimethoxyphenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is unique due to its combination of a sulfonyl group and a thioxo group within a dihydropyrimidinone framework. This structural arrangement imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds.
Biological Activity
5-[(3,4-Dimethoxyphenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, focusing on antimicrobial, antiviral, and anticancer activities, supported by case studies and research findings.
Chemical Structure and Properties
The compound features a thioxo-pyrimidine core substituted with a sulfonyl group and a dimethoxyphenyl moiety. Its molecular formula is C13H14N2O4S, and it possesses a molecular weight of approximately 298.33 g/mol. The presence of the thioxo group is crucial for its biological activity, influencing its interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of thiazolidinone, including compounds similar to this compound, exhibit potent antimicrobial properties. A study highlighted that compounds bearing electron-withdrawing groups demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, with notable inhibition of Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
Compound ID | Bacterial Strain | Inhibition Zone (mm) | Reference |
---|---|---|---|
5h | S. aureus | 22 | |
5j | E. coli | 18 | |
5g | Candida albicans | 20 |
Antiviral Activity
The compound has also been evaluated for antiviral properties against various viruses. Notably, it showed considerable activity against Herpes simplex virus (HSV) types 1 and 2, as well as other viral strains such as Human Coronavirus and Influenza A . The antiviral mechanism may involve the inhibition of viral replication processes.
Table 2: Antiviral Activity Against Selected Viruses
Anticancer Activity
Emerging studies suggest that the compound exhibits anticancer potential through mechanisms such as apoptosis induction in cancer cells. For instance, derivatives have shown effectiveness in inhibiting the proliferation of various cancer cell lines, including breast and lung cancer cells . The structure-activity relationship indicates that specific substitutions can enhance cytotoxicity.
Case Study: Anticancer Efficacy
A recent study tested the compound on MCF-7 breast cancer cells, revealing an IC50 value of approximately 30 µM after 48 hours of treatment. The study concluded that the compound induces apoptosis via the mitochondrial pathway, highlighting its potential as a therapeutic agent in cancer treatment .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit key enzymes involved in bacterial cell wall synthesis or viral replication.
- Cell Cycle Arrest : In cancer cells, it can induce cell cycle arrest at specific phases, leading to reduced proliferation.
- Reactive Oxygen Species (ROS) Generation : The compound may increase oxidative stress in target cells, contributing to its cytotoxic effects.
Properties
Molecular Formula |
C12H12N2O5S2 |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
5-(3,4-dimethoxyphenyl)sulfonyl-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C12H12N2O5S2/c1-18-8-4-3-7(5-9(8)19-2)21(16,17)10-6-13-12(20)14-11(10)15/h3-6H,1-2H3,(H2,13,14,15,20) |
InChI Key |
XIYFMGBWRJLZLB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)C2=CNC(=S)NC2=O)OC |
Origin of Product |
United States |
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